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Cat. No.: B15556528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
IR-797 chloride is a near-infrared (NIR) cyanine dye utilized for the fluorescent labeling of

cells. Its application is particularly advantageous for in vivo cell tracking studies due to the deep

tissue penetration and low autofluorescence in the NIR spectrum (700-900 nm). These

characteristics enable sensitive and high-resolution monitoring of cell migration, proliferation,

and localization in various research areas, including immunology, oncology, and regenerative

medicine. This document provides a detailed protocol for labeling cells with IR-797 chloride,

along with methods for assessing labeling efficiency and cytotoxicity.

Principle of Labeling: IR-797 chloride is a lipophilic, cationic dye. The labeling mechanism is

based on the intercalation of the dye's nonpolar polymethine chain into the lipid bilayer of the

cell membrane. This process is driven by hydrophobic interactions and results in stable, long-

term fluorescent labeling of the cell membrane. The dye is then distributed among daughter

cells upon cell division, allowing for multigenerational tracking.

Materials and Reagents
IR-797 chloride powder

Anhydrous Dimethyl Sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), sterile

Complete cell culture medium

Fetal Bovine Serum (FBS)

Cells of interest (e.g., lymphocytes, cancer cell lines)

Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) for viability assessment

Flow cytometer

Fluorescence microscope

Hemocytometer or automated cell counter

Microcentrifuge tubes

Incubator (37°C, 5% CO₂)

Experimental Protocols
Preparation of IR-797 Chloride Stock Solution
Proper dissolution of IR-797 chloride is critical to prevent aggregation, which can lead to

fluorescence quenching and inconsistent labeling.

Reconstitution: Prepare a 1 mM stock solution of IR-797 chloride by dissolving the

appropriate amount of dye powder in anhydrous DMSO. For example, to prepare 1 mL of a 1

mM stock solution (MW: 505.53 g/mol ), dissolve 0.506 mg of IR-797 chloride in 1 mL of

anhydrous DMSO.

Vortexing: Vortex the solution thoroughly until the dye is completely dissolved. The solution

should be a clear, dark green color.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store the aliquots at -20°C, protected from light.
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Protocol for Labeling Cells with IR-797 Chloride
This protocol is a general guideline. Optimization of dye concentration and incubation time is

recommended for each specific cell type and experimental condition.

Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) serum-free

culture medium or PBS to remove any residual serum proteins that may interfere with

labeling.

Cell Count and Resuspension: Count the cells and resuspend the cell pellet in pre-warmed,

serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.

Labeling: Add the IR-797 chloride stock solution to the cell suspension to achieve the

desired final concentration. A starting concentration of 5-10 µM is recommended. For

sensitive cell types, a lower concentration range of 1-5 µM should be tested. For robust

labeling of lymphocytes, a concentration of up to 20 µM for 30 minutes has been reported to

be effective for a similar dye, NIR-797 isothiocyanate, without causing toxicity.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently agitate

the cell suspension every 10 minutes to ensure uniform labeling.

Stopping the Reaction: Stop the labeling reaction by adding 5 volumes of complete culture

medium containing at least 10% FBS. The serum proteins will bind to any unbound dye.

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the

cell pellet twice with 10 mL of complete culture medium or PBS to remove any residual

unbound dye.

Final Resuspension: Resuspend the final cell pellet in the appropriate volume of complete

culture medium for your downstream application (e.g., in vitro culture, in vivo injection, or

flow cytometry analysis).

Assessment of Labeling Efficiency
Flow cytometry is the recommended method for quantifying the percentage of labeled cells and

the fluorescence intensity.
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Sample Preparation: Resuspend both labeled and unlabeled (control) cells at a

concentration of 1 x 10⁶ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).

Acquisition: Analyze the cells using a flow cytometer equipped with a laser that can excite

IR-797 (e.g., 785 nm laser) and an appropriate emission filter (e.g., >800 nm).

Analysis: Use the unlabeled control cells to set the negative gate. The percentage of cells in

the positive gate will represent the labeling efficiency. The mean fluorescence intensity (MFI)

can be used to quantify the brightness of the labeled cells.

Assessment of Cell Viability
It is crucial to determine the effect of the labeling procedure on cell health. A simple viability

staining with PI or 7-AAD can be performed.

Staining: To a 1 mL aliquot of both labeled and unlabeled cells (1 x 10⁶ cells/mL), add PI or

7-AAD at the manufacturer's recommended concentration.

Incubation: Incubate the cells for 5-15 minutes on ice and protected from light.

Analysis: Analyze the cells by flow cytometry. Live cells will exclude the dye, while dead or

dying cells with compromised membranes will be stained. Compare the percentage of viable

cells between the labeled and unlabeled populations.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommended Range Notes

IR-797 Chloride Stock Solution 1 mM in anhydrous DMSO
Store at -20°C, protected from

light.

Working Concentration 1 - 20 µM
Optimization is crucial. Start

with 5-10 µM.

Cell Density for Labeling 1 x 10⁶ cells/mL
Ensures uniform exposure to

the dye.

Incubation Time 15 - 30 minutes
Longer times may increase

toxicity.

Incubation Temperature 37°C

Physiological temperature is

optimal for membrane

dynamics.

Excitation Wavelength (Max) ~797 nm (in methanol)

Optimal excitation may vary

slightly in aqueous/lipid

environments.

Emission Wavelength (Max) >800 nm
Use appropriate long-pass

filters for detection.

Assessment Method Expected Outcome

Labeling Efficiency Flow Cytometry
>95% of cells should be

fluorescently labeled.

Cell Viability
PI or 7-AAD Staining & Flow

Cytometry

>95% viability compared to

unlabeled controls.

Mandatory Visualizations
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Experimental Workflow for IR-797 Chloride Cell Labeling
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Caption: Workflow for labeling cells with IR-797 chloride.
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Mechanism of IR-797 Chloride Cellular Labeling
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Caption: Mechanism of IR-797 chloride cell labeling.

To cite this document: BenchChem. [Application Notes and Protocols for Cellular Labeling
with IR-797 Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556528#protocol-for-labeling-cells-with-ir-797-
chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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